2-(4-氨基-5-苯基-1,2,4-三唑-3-基硫代)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

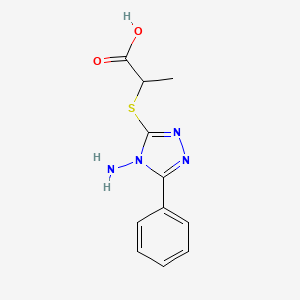

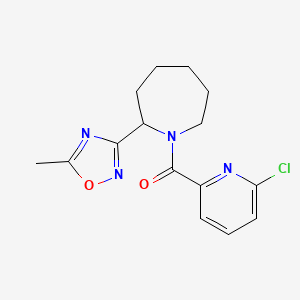

“2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)propanoic acid” is a compound that belongs to the class of 1,2,4-triazoles . Triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves condensing ester ethoxycarbonylhydrazones with various primary amines . A series of novel 1,2,4-triazole derivatives have been synthesized by condensing the methyl benzoate and methyl salicylate with various substituents . The structures of these compounds were established based on elemental analysis, Fourier transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR), and mass spectral data .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a 1,2,4-triazole ring. The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups . The 1H-NMR spectrum of these compounds shows two singlet peaks assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives include the reaction of various ester ethoxycarbonylhydrazones with several primary amines . The synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was performed starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are characterized by their IR absorption spectra and 1H-NMR spectra . The IR absorption spectra show two signals for C=O groups, and the 1H-NMR spectra show two singlet peaks assigned to the 1,2,4-triazole ring .科学研究应用

合成与生物医学应用

Ferrini 等人 (2015) 的一项研究开发了一种基于钌催化的环加成协议,用于合成 2-(4-氨基-5-苯基-1,2,4-三唑-3-基硫代)丙酸等氨基酸,用于创建含三唑的二肽和三唑作为 HSP90 抑制剂,展示了它们在药物化学中的药物开发潜力 (Ferrini et al., 2015)。

与 DNA 的相互作用和抗增殖活性

Riccardi 等人 (2019) 探索了新型 Pt(II) 络合物与基于 L-丙氨酰的配体的抗增殖活性,揭示了它们与 DNA 结合并对癌细胞表现出中等细胞毒活性的能力。本研究展示了 2-(4-氨基-5-苯基-1,2,4-三唑-3-基硫代)丙酸衍生物在肿瘤学中的潜在治疗应用 (Riccardi et al., 2019)。

材料科学与聚合物改性

Aly 等人 (2015) 通过与各种胺(包括 2-(4-氨基-5-苯基-1,2,4-三唑-3-基硫代)丙酸衍生物)缩合反应,改性了辐射诱导的聚乙烯醇/丙烯酸水凝胶,以提高它们的热稳定性和抗菌活性。这些改性扩展了材料在医疗和环境领域的应用 (Aly et al., 2015)。

用于脑肿瘤成像的放射性标记氨基酸

McConathy 等人 (2010) 合成了并评估了用于脑肿瘤正电子发射断层扫描成像的 2-氨基-3-[1-(2-[18F]氟乙基)-1H-[1,2,3]三唑-4-基]丙酸的 (R)- 和 (S)-对映异构体。该研究展示了用于脑肿瘤成像的有希望的 PET 特性,突出了此类化合物在诊断放射学中的作用 (McConathy et al., 2010)。

未来方向

The future directions for research on 1,2,4-triazole derivatives include finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents, and compounds containing the 1,2,4-triazole ring in their structure are being investigated for their potential in this area .

作用机制

Target of Action

1,2,4-triazole derivatives are known to exhibit a wide range of biological activities, suggesting they interact with multiple targets . For instance, some 1,2,4-triazole derivatives have shown inhibitory activity on poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme involved in DNA repair .

Mode of Action

The interaction between 1,2,4-triazole derivatives and their targets often involves hydrogen bonding and dipole interactions . The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, thereby affecting its interaction with biological targets .

Biochemical Pathways

The formation of new spiro-condensed [1,2,4]triazolo[1,5-c]quinazolines, which combine two structural domains with different biological properties, has been studied . The mechanism involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .

Pharmacokinetics

1,2,4-triazole derivatives are known for their good pharmacodynamic and pharmacokinetic profiles . These compounds often exhibit low toxicity, making them attractive candidates for drug development .

Result of Action

1,2,4-triazole derivatives are known to possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities . This suggests that these compounds can induce a variety of molecular and cellular changes.

Action Environment

The reactivity of 1,2,4-triazole derivatives has been shown to increase during acid-catalyzed reactions compared to uncatalyzed ones . This suggests that the pH of the environment could potentially influence the compound’s action.

属性

IUPAC Name |

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c1-7(10(16)17)18-11-14-13-9(15(11)12)8-5-3-2-4-6-8/h2-7H,12H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEXDGGDYIIDEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=NN=C(N1N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-fluorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2987247.png)

![7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2987251.png)

![2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2987253.png)

![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B2987255.png)

![2-(3-Methoxyphenyl)-5-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-imidazole-4-carboxamide](/img/structure/B2987257.png)

![2-amino-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2987263.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2987270.png)